molecular formula C15H19NO4 B1375543 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid CAS No. 928772-51-4

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

Cat. No.: B1375543
CAS No.: 928772-51-4
M. Wt: 277.31 g/mol
InChI Key: AGDKRKMKUIPRLT-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The synthesis begins with the formation of the quinoline core through a cyclization reaction. This can be achieved using various methods, such as the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the 7-position of the quinoline ring. This can be achieved through various carboxylation reactions, such as the use of carbon dioxide in the presence of a suitable catalyst.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on efficiency, cost-effectiveness, and safety.

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Information

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • IUPAC Name : 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
  • CAS Number : 928772-51-4

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmacological agent. The compound's structure allows for modifications that can lead to derivatives with enhanced biological activity.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. A study showed that specific modifications to the quinoline structure resulted in compounds with significant activity against various bacterial strains, making them candidates for new antibiotic development.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations that are crucial in synthesizing more complex molecules.

Example Applications:

  • Synthesis of Heterocycles : The compound can be utilized in the synthesis of other heterocyclic compounds through cyclization reactions.
  • Functionalization Reactions : The carboxylic acid group can be used for further derivatization, enabling the introduction of diverse functional groups.

Materials Science

In materials science, this compound is explored for its potential use in developing polymers and nanomaterials.

Research Insights:

Recent studies have investigated the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The results indicate that materials modified with this compound display improved performance metrics compared to unmodified counterparts.

Biological Studies

The compound has also been evaluated for its effects on biological systems beyond antimicrobial activity. Research indicates potential roles in modulating enzyme activity and influencing metabolic pathways.

Case Study: Enzyme Inhibition

A study involving enzyme assays revealed that certain derivatives of this compound could inhibit key enzymes involved in metabolic disorders, suggesting possible therapeutic applications in treating conditions such as diabetes.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid involves its interaction with various molecular targets and pathways. The Boc group serves as a protecting group for the amine functionality, allowing selective reactions to occur at other sites on the molecule. Upon removal of the Boc group, the free amine can participate in further chemical reactions, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid can be compared with other similar compounds, such as:

    1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid: This compound has a similar structure but differs in the position of the nitrogen atom in the ring system.

    1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: This compound differs in the position of the carboxylic acid group.

    1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: This compound also differs in the position of the carboxylic acid group.

Biological Activity

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS No. 928772-51-4) is a compound belonging to the tetrahydroquinoline class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • IUPAC Name : this compound
  • CAS Number : 928772-51-4

Pharmacological Significance

Research indicates that compounds within the tetrahydroquinoline family possess various biological activities, including anticancer and neuroprotective effects. The specific compound in focus has shown promise in several studies.

Anticancer Activity

A study published in Pharmaceuticals explored modifications on the tetrahydroquinoline scaffold targeting GPER (G protein-coupled estrogen receptor) as potential antiproliferative agents against various cancer cell lines. Compounds derived from this scaffold exhibited significant growth inhibitory activities with IC50 values below 50 µM in renal (RCC4-VA), liver (Hep G2), and pancreatic (MIA Paca-2) cancer cells .

CompoundCell LineIC50 (µM)
1RCC4-VA<50
2Hep G2<50
3MIA Paca-2<50

These findings suggest that modifications to the tetrahydroquinoline structure can enhance its interaction with cancer cell targets.

The mechanism by which this compound exerts its effects appears to involve modulation of the GPER signaling pathway. Activation of GPER has been implicated in the regulation of various cellular processes linked to cancer progression, including angiogenesis and cell proliferation .

Study on Structural Modifications

In a comparative analysis of tetrahydroquinoline derivatives, specific structural modifications were linked to increased binding affinity at GPER sites. These modifications allowed for improved selectivity and potency against cancer cells while minimizing off-target effects .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions to ensure the stability of 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid?

  • Methodological Answer : Store the compound in a tightly closed container in a dry, well-ventilated environment at room temperature. Avoid exposure to moisture, heat, or ignition sources. Opened containers should be resealed carefully and stored upright to prevent leakage. Stability under these conditions is confirmed by thermal and chemical stability data .

Q. What personal protective equipment (PPE) is required for safe handling?

  • Methodological Answer : Use nitrile or chemical-resistant gloves, a lab coat, and safety goggles. For prolonged exposure or large quantities, wear a complete chemical-protective suit and a respirator with organic vapor cartridges. Glove integrity should be verified before use, and contaminated gloves must be disposed of following hazardous waste protocols .

Q. How should waste containing this compound be disposed of?

  • Methodological Answer : Dispose of waste via licensed hazardous waste contractors in compliance with local regulations. Contaminated packaging should be treated as unused product. Consult waste management authorities for region-specific guidelines, as improper disposal may release hazardous decomposition products (e.g., carbon monoxide) under extreme conditions .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during the synthesis of Boc-protected tetrahydroquinoline derivatives?

  • Methodological Answer : A modified Pictet-Spengler reaction using chiral catalysts or auxiliaries can enhance ee. For example, Thieme et al. demonstrated improved ee (≥95%) by optimizing reaction temperature (0–5°C) and using enantiopure starting materials. Post-synthesis purification via chiral HPLC or recrystallization further refines enantiomeric purity .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm regioselectivity of the Boc group and tetrahydroquinoline ring conformation. For example, 1H^1 \text{H}-NMR peaks at δ 1.43 ppm (Boc tert-butyl group) and δ 4.16–3.97 ppm (methylene protons) are diagnostic .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) validates molecular weight (277.3 g/mol) and fragmentation patterns .

Q. What strategies mitigate conflicting toxicity data in safety documentation?

  • Methodological Answer : While some SDS report "no known hazards" , conflicting recommendations (e.g., PPE requirements ) suggest adopting precautionary principles. Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity) and adhere to ALARA (As Low As Reasonably Achievable) exposure limits until comprehensive toxicological data are available .

Q. How can the carboxylic acid moiety be functionalized for drug discovery applications?

  • Methodological Answer :

  • Amide Coupling : Use EDC/HOBt or DCC to conjugate amines, enabling peptide-like derivatives (e.g., quinolone antibacterials ).
  • Boronic Acid Derivatives : Suzuki-Miyaura cross-coupling with aryl halides introduces biaryl motifs, as seen in boronate ester intermediates .

Q. What synthetic routes improve yield in large-scale preparations?

  • Methodological Answer : A two-step approach: (1) Boc protection of tetrahydroquinoline under Schlenk conditions (anhydrous, N2_2), followed by (2) selective oxidation of the 7-methyl group to carboxylic acid using KMnO4_4/H2_2SO4_4. Scale-up optimizations (e.g., flow chemistry) reduce side reactions like over-oxidation .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported stability data?

  • Methodological Answer : While SDS indicate stability under standard conditions , thermal gravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH for 6 months) can empirically verify decomposition thresholds. Conflicting data may arise from batch-specific impurities; thus, HPLC purity checks (>98%) are recommended prior to use .

Application-Oriented Questions

Q. What role does this compound play in developing kinase inhibitors?

  • Methodological Answer : The tetrahydroquinoline scaffold mimics ATP-binding motifs in kinases. Functionalization at the 7-carboxylic acid position (e.g., esterification with propargyl alcohol) enables "click chemistry" for inhibitor library synthesis. In silico docking (e.g., AutoDock Vina) prioritizes derivatives with predicted high affinity for kinases like EGFR .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-4-5-10-6-7-11(13(17)18)9-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDKRKMKUIPRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of crude 3,4-dihydro-2H-quinoline-1,7-dicarboxylic acid 1-tert-butyl ester 7-methyl ester (2.7 g, 9.2 mmol) in methanol (30 ml) was treated with 3N NaOH (10 ml, 30 mmol, 3.3 equiv.) and stirred at room temperature for 5 h. The methanol was evaporated and the residual slurry was treated with 3N HCl (10 ml). The white precipitate was filtered, washing with water, and dried under high vacuum to afford 3,4-dihydro-2H-quinoline-1,7-dicarboxylic acid 1-tert-butyl ester as a white solid, 2.5 g (97%). MS (ISP): m/e=276.1 (M−H); δH (300 MHz; CDCl3) 8.40 (0.25H, s), 8.33 (0.75H, s), 7.70 (0.25H, d), 7.64 (0.75H, d), 7.14 (1H, m), 3.75 (2H, m), 2.82 (2H, m), 1.94 (2H, m), 1.54 (9H, s).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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